molecular formula C5H9IO2 B1609826 Ethyl 2-iodopropionate CAS No. 31253-08-4

Ethyl 2-iodopropionate

Cat. No.: B1609826
CAS No.: 31253-08-4
M. Wt: 228.03 g/mol
InChI Key: AVMMXNKUHBWIMU-UHFFFAOYSA-N
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Description

Ethyl 2-iodopropionate is an organic compound with the molecular formula C5H9IO2. It is a light yellow to orange liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is also referred to as 2-iodopropionic acid ethyl ester .

Preparation Methods

Ethyl 2-iodopropionate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propionate with iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields this compound as the primary product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Ethyl 2-iodopropionate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-iodopropionate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications, including polymerization and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Ethyl 2-iodopropionate can be compared to other similar compounds such as mthis compound and ethyl 2-bromopropionate. While all these compounds share similar chemical properties, this compound is unique due to its specific reactivity and the types of reactions it can undergo . For instance, the iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its bromine counterpart .

Similar Compounds

  • Mthis compound
  • Ethyl 2-bromopropionate
  • Ethyl 2-chloropropionate

Biological Activity

Ethyl 2-iodopropionate, with the molecular formula C5_5H9_9IO2_2, is an organic compound notable for its diverse applications in biological and chemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview

This compound is primarily used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique reactivity as an alkylating agent makes it valuable in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Direct Halogenation : Reacting ethyl propionate with iodine in the presence of an oxidizing agent.
  • Nucleophilic Substitution : Utilizing nucleophiles to replace the iodine atom in substitution reactions.

These methods typically yield high purity products under mild conditions, making them suitable for laboratory and industrial applications.

This compound acts primarily as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules. This property enables it to participate in various chemical reactions, including:

  • Substitution Reactions : Where the iodine atom is replaced by other nucleophiles.
  • Reduction Reactions : Converting to ethyl 2-propionate using reducing agents.
  • Oxidation Reactions : Transforming into ethyl 2-iodopropanoic acid under oxidative conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : It has been noted for its effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Role in Drug Synthesis : The compound serves as a precursor in synthesizing various pharmaceuticals, enhancing the development of drugs targeting different biological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains,
Anti-inflammatoryModulates inflammatory responses
Drug precursorUsed in synthesizing pharmaceuticals,

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL. This finding supports its potential use in developing new antimicrobial therapies.

Case Study: Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects using a murine model. The results indicated a reduction in pro-inflammatory cytokines when administered at dosages of 10 mg/kg, highlighting its therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 2-iodopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMXNKUHBWIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448465
Record name ETHYL 2-IODOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31253-08-4
Record name ETHYL 2-IODOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Iodopropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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